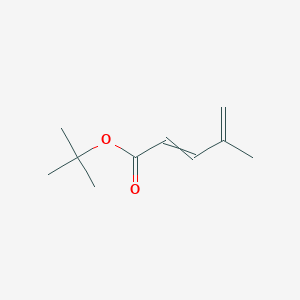![molecular formula C11H9F3O2 B14226586 1-[(2R,3R)-3-[4-(trifluoromethyl)phenyl]oxiran-2-yl]ethanone](/img/structure/B14226586.png)
1-[(2R,3R)-3-[4-(trifluoromethyl)phenyl]oxiran-2-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2R,3R)-3-[4-(trifluoromethyl)phenyl]oxiran-2-yl]ethanone is a compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxirane ring and an ethanone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2R,3R)-3-[4-(trifluoromethyl)phenyl]oxiran-2-yl]ethanone typically involves the trifluoromethylation of suitable precursors. One common method includes the use of trifluoromethyltrimethylsilane (TMSCF3) as a nucleophilic trifluoromethylating agent. The reaction conditions often involve the use of a strong base, such as tetrabutylammonium fluoride, in a solvent like tetrahydrofuran (THF) to facilitate the nucleophilic attack on the carbonyl compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation reactions using similar reagents and conditions as described above. The scalability of the reaction and the availability of reagents like TMSCF3 make it feasible for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
1-[(2R,3R)-3-[4-(trifluoromethyl)phenyl]oxiran-2-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring to diols or other reduced forms.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions include trifluoromethylated ketones, carboxylic acids, diols, and various substituted derivatives .
Applications De Recherche Scientifique
1-[(2R,3R)-3-[4-(trifluoromethyl)phenyl]oxiran-2-yl]ethanone has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, especially those containing trifluoromethyl groups.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential as a pharmaceutical intermediate, particularly in the development of drugs with enhanced metabolic stability and bioavailability.
Mécanisme D'action
The mechanism of action of 1-[(2R,3R)-3-[4-(trifluoromethyl)phenyl]oxiran-2-yl]ethanone involves its interaction with molecular targets through the trifluoromethyl group. This group enhances the compound’s lipophilicity and electron-withdrawing properties, which can influence its binding affinity to enzymes and receptors. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological macromolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluoromethylated Ketones: Compounds like trifluoromethylacetophenone share similar structural features and reactivity.
Oxirane Derivatives: Epoxides with various substituents on the oxirane ring exhibit comparable chemical behavior.
Phenyl Trifluoromethyl Compounds: Molecules such as trifluoromethylbenzene have similar electronic properties due to the trifluoromethyl group.
Uniqueness
1-[(2R,3R)-3-[4-(trifluoromethyl)phenyl]oxiran-2-yl]ethanone is unique due to the combination of the trifluoromethyl group, oxirane ring, and ethanone moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C11H9F3O2 |
|---|---|
Poids moléculaire |
230.18 g/mol |
Nom IUPAC |
1-[(2R,3R)-3-[4-(trifluoromethyl)phenyl]oxiran-2-yl]ethanone |
InChI |
InChI=1S/C11H9F3O2/c1-6(15)9-10(16-9)7-2-4-8(5-3-7)11(12,13)14/h2-5,9-10H,1H3/t9-,10+/m0/s1 |
Clé InChI |
AWNMTUVVHAIFRX-VHSXEESVSA-N |
SMILES isomérique |
CC(=O)[C@H]1[C@H](O1)C2=CC=C(C=C2)C(F)(F)F |
SMILES canonique |
CC(=O)C1C(O1)C2=CC=C(C=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-Bis(2'-methyl[1,1'-biphenyl]-4-yl)perylen-3-amine](/img/structure/B14226506.png)

![6-Chloro-3-(4-fluoro-3-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14226525.png)
![3,5,5-Trimethyl-2-oxo-2,3,5,7a-tetrahydro-1H-pyrrolo[1,2-a]imidazole-7-carboxylic acid](/img/structure/B14226526.png)
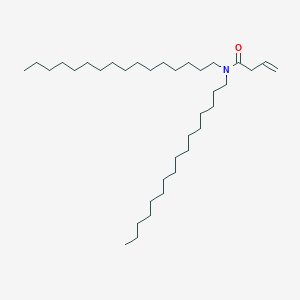
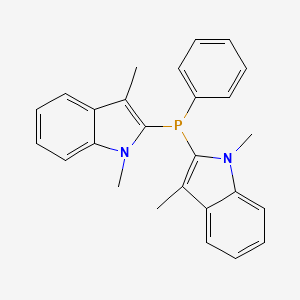
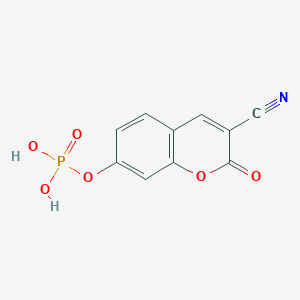
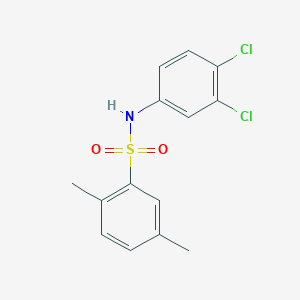
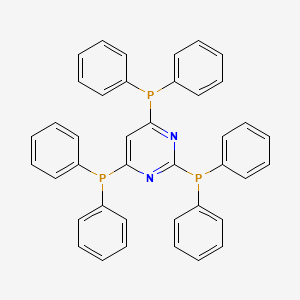
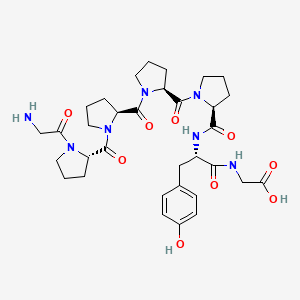
![6-Acetyl-2-oxa-6-azabicyclo[3.2.0]heptan-4-one](/img/structure/B14226570.png)
![Benzenesulfonamide, 4-[3-(2-chlorophenoxy)-1-piperidinyl]-](/img/structure/B14226578.png)
![3-[2-(4-Methoxyphenyl)ethenylidene]heptan-1-OL](/img/structure/B14226597.png)
